2',4-ジヒドロキシ-3-メトキシカルコン

説明

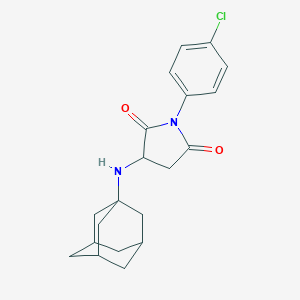

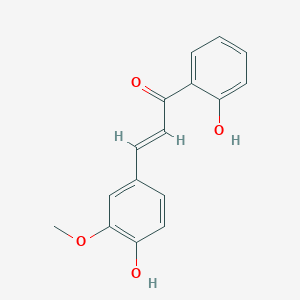

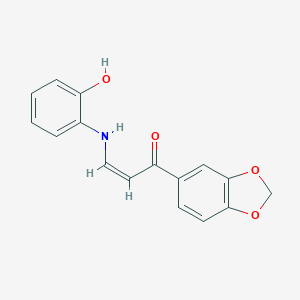

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化作用

2',4-ジヒドロキシ-3-メトキシカルコンを含むカルコン類は、強力な抗酸化作用を有しています。カルコン類はフリーラジカルを捕捉し、細胞を酸化ストレスから保護し、全体的な健康に貢献します。抗酸化物質は、がん、心血管疾患、神経変性疾患などのさまざまな疾患の予防に重要な役割を果たします .

抗がん作用

研究によると、2',4-ジヒドロキシ-3-メトキシカルコンは強力な抗がん作用を示します。これは、がん細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導することが示されています。この化合物は、さまざまな種類のがんに対して効果を発揮するため、がん治療におけるさらなる調査の有望な候補となっています .

抗菌および抗ウイルス活性

カルコン類は、抗菌および抗ウイルス効果を示します。2',4-ジヒドロキシ-3-メトキシカルコンは、細菌感染症や真菌感染症と闘うのに役立つ可能性があります。さらに、その抗ウイルス特性は、ウイルス性疾患の文脈で関連しています .

抗炎症作用

炎症は、多くの疾患に共通する要因です。カルコン類には、私たちの注目する化合物も含まれますが、抗炎症作用を有しています。カルコン類は炎症経路を調節し、関節炎、炎症性腸疾患、皮膚疾患などの疾患の改善に役立つ可能性があります .

免疫抑制作用

カルコン類は、免疫系に影響を与える可能性があります。2',4-ジヒドロキシ-3-メトキシカルコンは、免疫抑制効果がある可能性があり、自己免疫疾患や臓器移植で価値がある可能性があります .

抗高血糖作用

一部の合成カルコン類は、動物モデルで抗高血糖効果を示しています。さらに研究が必要ですが、これはカルコン類が糖尿病の管理に役割を果たす可能性を示唆しています .

作用機序

Target of Action

The primary target of 2’,4-Dihydroxy-3-methoxychalcone is the viral neuraminidase protein (EC 3.2.1.18) from two influenza viral strains, H1N1 and H9N2 . Neuraminidase is an important enzyme that allows the release of progeny virions from infected cells, by cleaving sialic acid residues on the surface of host cells and the newly formed virions.

Mode of Action

2’,4-Dihydroxy-3-methoxychalcone inhibits the function of the viral neuraminidase protein . By blocking this enzyme, the compound prevents the virus from budding from the host cell, thereby inhibiting the spread of the virus to other cells .

Biochemical Pathways

2’,4-Dihydroxy-3-methoxychalcone is a secondary metabolite belonging to the flavonoid family and is a bioprecursor of plant flavonoids . It is an important intermediate of the flavonoid biosynthetic pathway . The inhibition of the viral neuraminidase protein affects the viral replication cycle, specifically the release of progeny virions .

Pharmacokinetics

Chalcones in general have been found to exhibit a wide range of pharmacological activities such as antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’,4-Dihydroxy-3-methoxychalcone and their impact on its bioavailability.

Result of Action

The inhibition of the viral neuraminidase protein by 2’,4-Dihydroxy-3-methoxychalcone results in the prevention of the virus from budding from the host cell . This leads to a decrease in the spread of the virus to other cells, thereby potentially reducing the severity of the viral infection .

生化学分析

Biochemical Properties

2’,4-Dihydroxy-3-methoxychalcone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chalcone derivatives were tested on sucrose-loaded diabetic albino mice, where compound 4-C achieved promising activity, supported by a docking study .

Cellular Effects

2’,4-Dihydroxy-3-methoxychalcone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibited cytotoxic activity against cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 2’,4-Dihydroxy-3-methoxychalcone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The intramolecular hydrogen bonding between 2’-OH and the carbonyl group decreases the acidity of the hydroxy proton .

Dosage Effects in Animal Models

The effects of 2’,4-Dihydroxy-3-methoxychalcone vary with different dosages in animal models. For male mice with type 2 diabetes, at doses of 200–300 mg/kg/day, 2’, 4’-dihydroxy-4-methoxydihydrochalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .

特性

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQEEYHKPKSER-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2',4'-Dihydroxy-3'-methoxychalcone has shown a range of promising biological activities in various studies. It exhibits antifungal activity against a variety of fungi, including dermatophytes such as M. gypseum, T. rubrum, and T. mentagrophytes [, , , , ]. This chalcone also demonstrates anticancer potential, showing cytotoxicity against HL-60, HeLa, and MCF-7 cell lines []. Additionally, it possesses antinociceptive properties, showing efficacy in the formalin-induced licking and biting test in mice [, ].

A: The exact mechanism of action for the antifungal activity of 2',4'-Dihydroxy-3'-methoxychalcone is not fully understood. Research suggests that it does not primarily act by disrupting fungal membranes or by inhibiting fungal cell wall synthesis []. This suggests a novel mechanism of action compared to currently used antifungal drugs, making it a promising target for further research.

A: 2',4'-Dihydroxy-3'-methoxychalcone, alongside 2',4′-dihydroxychalcone, is a major bioactive compound found in propolis from Zuccagnia punctata Cav., a plant native to Argentina [, , , ]. These chalcones contribute significantly to the antibacterial and antifungal properties of this propolis, making it a valuable natural product.

A: The presence of hydroxy groups at the C-2' and C-4 positions and a methoxy group at the C-3' position on the chalcone scaffold is crucial for its biological activity [, ]. Studies with structurally similar chalcones suggest that even minor modifications in the substituent positions can impact the potency and selectivity of their effects.

A: While specific details about the metabolism of 2',4'-Dihydroxy-3'-methoxychalcone require further investigation, studies in rats indicate that it undergoes O-methylation []. This process likely involves the addition of a methyl group to the hydroxyl groups, potentially influencing its bioavailability and activity.

A: Yes, computational methods, including molecular docking studies, have been employed to investigate the interactions of 2',4'-Dihydroxy-3'-methoxychalcone with its potential targets [, ]. These studies provide insights into the binding affinities and molecular mechanisms underlying its observed activities.

ANone: Various analytical techniques are employed to characterize and quantify 2',4'-Dihydroxy-3'-methoxychalcone. Common methods include:

- High-performance liquid chromatography (HPLC) coupled with different detectors, such as photodiode array detectors (PAD) [, , ], is used for separation, identification, and quantification.

- Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) [], are utilized for structural elucidation and studying interactions with other molecules.

- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)

![1-Benzyl-3-phenyl-5-(3-pyridinyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409820.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409822.png)

![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)

![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)

![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)

![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)

![3-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409840.png)